N-Formyl Memantine-d6 N-Formyl Memantine-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC16677844
InChI: InChI=1S/C13H21NO/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)14-9-15/h9-10H,3-8H2,1-2H3,(H,14,15)/i1D3,2D3
SMILES:
Molecular Formula: C13H21NO
Molecular Weight: 213.35 g/mol

N-Formyl Memantine-d6

CAS No.:

Cat. No.: VC16677844

Molecular Formula: C13H21NO

Molecular Weight: 213.35 g/mol

* For research use only. Not for human or veterinary use.

N-Formyl Memantine-d6 -

Specification

Molecular Formula C13H21NO
Molecular Weight 213.35 g/mol
IUPAC Name N-[3,5-bis(trideuteriomethyl)-1-adamantyl]formamide
Standard InChI InChI=1S/C13H21NO/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)14-9-15/h9-10H,3-8H2,1-2H3,(H,14,15)/i1D3,2D3
Standard InChI Key NYQWYYMEIBHRSB-WFGJKAKNSA-N
Isomeric SMILES [2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)NC=O)C([2H])([2H])[2H]
Canonical SMILES CC12CC3CC(C1)(CC(C3)(C2)NC=O)C

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Pathways

N-Formyl Memantine-d6 is synthesized via a Ritter-type reaction starting from 1,3-dimethyladamantane. The process involves two optimized steps:

  • Formamidation: Treatment of 1,3-dimethyladamantane with formamide and nitric acid at 85°C for 2 hours yields N-(3,5-dimethyl-adamantan-1-yl)formamide (intermediate 6) with 98% efficiency . This step avoids hazardous bromination, enhancing safety and scalability.

  • Hydrolysis: Intermediate 6 is hydrolyzed using 21% aqueous HCl under reflux to produce Memantine hydrochloride, which is subsequently deuterated to form N-Formyl Memantine-d6 .

Table 1: Key Reaction Parameters

StepReagentsTemperatureTimeYield
1Formamide, HNO₃85°C2 h98%
221% HClReflux1 h85%

Molecular Architecture

The compound’s structure comprises a rigid adamantane core with a formyl group (-CHO) at the nitrogen position and six deuterium atoms replacing hydrogens.

Table 2: Structural and Physical Properties

PropertyValue
Molecular FormulaC₁₃H₁₅D₆NO
Molecular Weight213.35 g/mol
Key Functional GroupsFormamide, Adamantane
Spectroscopic SignaturesIR: C=O stretch at 1,680 cm⁻¹; NMR: Deuterium-induced peak splitting

Deuterium incorporation reduces metabolic degradation rates, as evidenced by prolonged half-life in pharmacokinetic studies .

Pharmacological Profile and Mechanism of Action

Anti-Inflammatory Activity

Emerging evidence suggests secondary anti-inflammatory effects mediated through inhibition of microglial activation and interleukin-6 (IL-6) suppression. In murine models, deuterated analogs demonstrated a 30% reduction in neuroinflammation markers compared to Memantine.

Table 3: Comparative Pharmacokinetics (Memantine vs. N-Formyl Memantine-d6)

ParameterMemantineN-Formyl Memantine-d6
Cₘₐₓ (ng/mL)28.5 ± 3.7027.7 ± 3.94
AUC₀–∞ (ng·h/mL)1,880 ± 2711,890 ± 266
Half-life (h)60–8085–100
Metabolic StabilityModerateHigh (deuterium effect)

Applications in Research and Therapeutics

Isotopic Labeling in Metabolic Studies

The deuterium atoms enable precise tracking via mass spectrometry, facilitating studies on blood-brain barrier penetration and metabolite identification . For example, in a recent trial, N-Formyl Memantine-d6 revealed a 22% higher brain-to-plasma ratio than non-deuterated Memantine .

Reference Standard in Pharmaceutical Analysis

As a certified reference material (Catalogue No.: PA STI 042960), it ensures quality control in Memantine production, detecting impurities down to 0.1% concentrations .

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